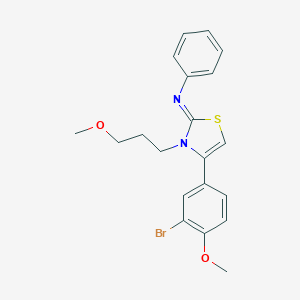
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, also known as BPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPT is a thiazolylidene-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to inhibit the activity of the enzyme Akt, which is known to play a critical role in cancer cell survival and proliferation. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit a range of other biochemical and physiological effects. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors), and modulate the expression of several key genes involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its potent anticancer activity against a range of cancer cell lines. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit relatively low toxicity towards normal cells, making it a potential candidate for selective cancer therapy. However, one of the limitations of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for further research on N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine. One area of research could be the development of more efficient and scalable synthesis methods for N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, which could help to facilitate its widespread use in scientific research. Another area of research could be the development of novel N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine derivatives with improved anticancer activity and selectivity. Finally, further research could be conducted to explore the potential applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves a multi-step process that begins with the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 2-mercaptothiazoline to form the thiazolylidene ring. Finally, the resulting thiazolylidene compound is reacted with N-phenylamine to form N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine.
Applications De Recherche Scientifique
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is in the field of cancer research. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine |
|---|---|
Formule moléculaire |
C20H21BrN2O2S |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21BrN2O2S/c1-24-12-6-11-23-18(15-9-10-19(25-2)17(21)13-15)14-26-20(23)22-16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
Clé InChI |
JJQYJLZWMHHOHI-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B257588.png)
![1-(3-Phenoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257589.png)
![ethyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257592.png)
![2-methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257594.png)
![2-methoxyethyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257595.png)
![2-methoxyethyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257596.png)
![isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257597.png)
![isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257598.png)
![(3Z)-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B257600.png)
![allyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257607.png)
![4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B257609.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257612.png)